molecular formula C40H30N3NaO6S2 B13817859 Isamine blue

Isamine blue

Cat. No.: B13817859
M. Wt: 735.8 g/mol
InChI Key: UJMOQGMQIUKDFI-UHFFFAOYSA-M
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Description

Isamine blue is a synthetic dye first synthesized by Raphael Meldola. It is known for its vibrant blue color and is used in various scientific and industrial applications. The chemical formula of this compound is C₄₀H₃₀N₃NaO₆S₂, and it has a molecular weight of 735.8 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isamine blue can be synthesized through a series of chemical reactions involving aromatic amines and sulfonic acids. The exact synthetic route may vary, but it typically involves the sulfonation of aromatic compounds followed by coupling reactions to form the final dye structure .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pH, and reaction time to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Isamine blue undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives, while reduction can produce various reduced forms of the dye .

Scientific Research Applications

Isamine blue has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Isamine blue involves its interaction with cellular components, leading to changes in their structure and function. The dye can bind to proteins and nucleic acids, altering their properties and affecting cellular processes. In cancer research, this compound has been shown to inhibit cell proliferation by interfering with mitotic processes .

Comparison with Similar Compounds

Isamine blue is similar to other synthetic dyes such as Meldola’s blue and naphthol green B. it is unique in its specific chemical structure and properties, which make it suitable for particular applications. Similar compounds include:

This compound stands out due to its specific interactions with cellular components and its potential therapeutic applications, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C40H30N3NaO6S2

Molecular Weight

735.8 g/mol

IUPAC Name

sodium;7-[[4-[(4-amino-3-methylphenyl)-[4-[(7-sulfonaphthalen-2-yl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]amino]naphthalene-2-sulfonate

InChI

InChI=1S/C40H31N3O6S2.Na/c1-25-20-30(10-19-39(25)41)40(28-4-11-33(12-5-28)42-35-15-2-26-8-17-37(50(44,45)46)23-31(26)21-35)29-6-13-34(14-7-29)43-36-16-3-27-9-18-38(51(47,48)49)24-32(27)22-36;/h2-24,42H,41H2,1H3,(H,44,45,46)(H,47,48,49);/q;+1/p-1

InChI Key

UJMOQGMQIUKDFI-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC4=C(C=C3)C=CC(=C4)S(=O)(=O)[O-])C=C2)C5=CC=C(C=C5)NC6=CC7=C(C=C6)C=CC(=C7)S(=O)(=O)O)N.[Na+]

Origin of Product

United States

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